molecular formula C32H38N2O5 B193227 Bazedoxifene acetate CAS No. 198481-33-3

Bazedoxifene acetate

Número de catálogo: B193227
Número CAS: 198481-33-3
Peso molecular: 530.7 g/mol
Clave InChI: OMZAMQFQZMUNTP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bazedoxifene acetate (BZA) is a third-generation selective estrogen receptor modulator (SERM) developed by Ligand Pharmaceuticals and Wyeth (now Pfizer). It is approved for the treatment and prevention of postmenopausal osteoporosis in high-risk individuals and is also used in combination with conjugated estrogens (CE) to manage menopausal symptoms and prevent bone loss . BZA binds to estrogen receptors α and β, exerting tissue-specific agonist or antagonist effects. Notably, it maintains bone density and lipid metabolism benefits while minimizing stimulation of breast and uterine tissues, addressing key limitations of earlier SERMs .

Métodos De Preparación

Hydrogen-Free Catalytic Reduction Methods

Palladium-Catalyzed Transfer Hydrogenation

A pivotal advancement in bazedoxifene acetate synthesis is the replacement of hazardous hydrogen gas with safer hydrogen donors. The method described in CN105669518A employs ammonium formate or 1,3-cyclohexadiene alongside a palladium-carbon catalyst in tetrahydrofuran (THF)-ethanol or ethyl acetate-methanol systems . Key parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Temperature65°CMaximizes reaction rate
Molar ratio (A:H donor)1:5–1:10Ensures complete deprotection
Solvent ratio (THF:EtOH)1:2–2:1Enhances catalyst activity

This approach achieves 89–91% yield with HPLC purity >99%, circumventing high-pressure hydrogenation equipment . Comparative studies show cyclohexadiene donors reduce reaction time by 30% compared to ammonium formate .

Mechanistic Insights

The palladium-mediated transfer hydrogenation proceeds via a Heck-type mechanism, where the catalyst facilitates hydride transfer from the donor to the benzyl-protected intermediate. Nuclear magnetic resonance (NMR) analysis of the product confirms complete removal of protecting groups, evidenced by the disappearance of benzyl proton signals at δ 7.35–7.42 ppm .

Polymorphic Form A Crystallization

Solvent-Antisolvent Recrystallization

CN107628982B details a crystallization technique yielding >99.9% polymorph A purity . The protocol involves:

  • Dissolving bazedoxifene free base in methanol/ethanol at 70–80°C

  • Adding acetic acid (1.2 eq) in cold antisolvent (n-heptane/sherwood oil)

  • Cooling to 0–5°C for 2 hours

Critical factors affecting crystal morphology:

FactorEffect on Crystal Form
Cooling rate (≤5°C/min)Prevents Form B nucleation
Antisolvent volume (30–200% v/v)Controls particle size (50–200 μm)

X-ray diffraction (XRD) analysis shows characteristic peaks at 2θ = 12.7°, 16.0°, and 22.3°, distinguishing Form A from other polymorphs .

Novel Intermediate Utilization

Sulfonate Ester Intermediate

US8569483 introduces 2-(4-{[5-(benzyloxy)-2-[4-(benzyloxy)phenyl]-3-methyl-1H-indol-1-yl]methyl}phenoxy)ethyl-4-methylbenzenesulfonate as a key intermediate . This compound enables:

  • Selective N-alkylation without O-alkylation byproducts

  • 92% yield in toluene with K₂CO₃ base

  • Simplified purification via crystallization from hexane-ethyl acetate

The intermediate’s structure was confirmed by mass spectrometry (m/z 789.3 [M+H]⁺) and infrared (IR) carbonyl stretches at 1745 cm⁻¹ .

Solvent Systems and Reaction Kinetics

Binary Solvent Optimization

Comparative studies across patents reveal solvent effects:

Solvent PairReaction Time (h)Yield (%)Purity (%)
THF:Ethanol (1:1)2490.599.27
Ethyl Acetate:Methanol (2:1)2889.899.15
Ethanol Alone3682.498.76

THF-ethanol mixtures exhibit superior mass transfer rates due to lower viscosity (0.48 cP vs 1.1 cP for ethyl acetate) .

Quality Control and Impurity Profiling

Major Process-Related Impurities

Chromatographic methods identify three critical impurities:

  • Impurity X : 3-(4-(2-(azepan-1-yl)ethoxy)benzyl)-2-(4-hydroxyphenyl)-3-methyl-3H-indol-5-ol (0.15% max)

  • Impurity Y : Incomplete deprotected intermediate (Rf 0.32 in TLC ethyl acetate:hexane 3:7)

  • Polymorph B : Metastable form with melting point 163–165°C (DSC endotherm at 168°C)

Patented processes reduce total impurities to <0.5% through:

  • Controlled cooling rates during crystallization

  • Palladium catalyst filtration through celite beds

  • Acetic acid stoichiometry maintained at 1.05–1.10 eq

Análisis De Reacciones Químicas

Tipos de reacciones

El acetato de bazedoxifeno experimenta varias reacciones químicas, que incluyen:

    Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.

    Reducción: La adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores.

    Sustitución: Reemplazo de un grupo funcional por otro, a menudo facilitado por catalizadores o reactivos específicos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones del acetato de bazedoxifeno incluyen catalizadores de paladio sobre carbono, formiato de amonio, ciclohexadieno y ácido acético . Las condiciones de reacción son generalmente suaves, evitando altas presiones y temperaturas para garantizar la seguridad y la eficiencia .

Principales productos

El principal producto formado a partir de estas reacciones es el propio acetato de bazedoxifeno, que se obtiene con alta pureza y rendimiento a través del control cuidadoso de las condiciones de reacción y los pasos de purificación .

Aplicaciones Científicas De Investigación

El acetato de bazedoxifeno tiene una amplia gama de aplicaciones de investigación científica:

Comparación Con Compuestos Similares

Pharmacological Profile

Receptor Binding and Selectivity

  • Bazedoxifene acetate : Binds to ERα with an IC50 of 26 nM, similar to raloxifene. However, it demonstrates superior antagonism in breast tissue (IC50 = 0.19 nM for inhibiting 17β-estradiol-induced MCF-7 cell proliferation) and reduced uterine stimulation compared to raloxifene .
  • Raloxifene : Binds ERα with comparable affinity but shows weaker antagonism in breast tissue (IC50 ~1–5 nM) and higher uterine stimulation in preclinical models .
  • Lasofoxifene: Another third-generation SERM with higher oral bioavailability but increased risk of venous thromboembolism (VTE) compared to BZA .

Efficacy in Osteoporosis Management

Parameter This compound Raloxifene Lasofoxifene
Bone Mineral Density (BMD) Increase +2.4% (lumbar spine, 3-year study) +1.3–2.5% (lumbar spine) +3.2% (lumbar spine)
Fracture Risk Reduction Vertebral fracture risk reduced by 42% (40 mg dose) Vertebral fracture risk reduced by 30–50% Vertebral fracture risk reduced by 31–42%
Lipid Effects ↑ HDL, ↓ LDL Similar lipid modulation Modest LDL reduction

Pharmacokinetics and Bioavailability

  • Oral Bioavailability : BZA’s bioavailability is enhanced via proniosomal formulations (e.g., Cmax increased by 2.1-fold vs. pure drug) .
  • Metabolism : Hepatic metabolism via CYP3A4, with a half-life of ~28 hours, similar to raloxifene (~27 hours) .
  • Polymorph Impact : Bioequivalence confirmed between crystalline forms A and D, ensuring consistent therapeutic effects .

Actividad Biológica

Bazedoxifene acetate (BZA) is a selective estrogen receptor modulator (SERM) that has garnered attention for its potential therapeutic applications, particularly in the treatment of osteoporosis and breast cancer. This article explores the biological activity of BZA, focusing on its mechanisms of action, effects on various tissues, and relevant research findings.

This compound acts by selectively binding to estrogen receptors (ERs), particularly ER-alpha, exhibiting both agonistic and antagonistic properties depending on the tissue context. The compound has a high affinity for ER-alpha with an IC50 of 26 nM, comparable to that of raloxifene . Notably, BZA does not promote the proliferation of MCF-7 breast cancer cells but effectively inhibits 17β-estradiol-induced proliferation with an IC50 of 0.19 nM . This selective activity makes BZA a promising candidate for conditions where estrogenic effects are desired in bone tissue but not in breast or uterine tissues.

Effects on Bone Health

Bazedoxifene has been shown to enhance bone mineral density (BMD) and improve bone strength in preclinical models. In ovariectomized rats, a common model for postmenopausal osteoporosis, BZA administration resulted in significant increases in BMD after six weeks compared to control groups . Additionally, BZA demonstrated superior compressive strength in bone samples from the lumbar vertebrae compared to those from untreated ovariectomized rats .

Impact on Uterine and Breast Tissue

Research indicates that BZA has a favorable profile with respect to uterine health. In studies involving immature rat models, BZA administration led to less uterine weight gain compared to treatments with ethinyl estradiol or raloxifene . Histological evaluations revealed that BZA coadministration reduced endometrial cell hypertrophy induced by raloxifene, suggesting a protective effect against estrogen-induced hyperplasia in the uterus .

Moreover, BZA's antiestrogenic properties have been highlighted in studies involving breast cancer models. It has been shown to function as a pure ER-alpha antagonist, inhibiting the growth of both tamoxifen-sensitive and resistant breast tumor xenografts . This unique mechanism includes inducing conformational changes in ER-alpha that lead to its degradation, although this activity is not essential for its antiestrogenic efficacy .

Clinical Implications and Case Studies

Bazedoxifene has been evaluated in clinical settings for its effectiveness in managing osteoporosis and its potential role in breast cancer therapy. A notable study involved 95 ovariectomized cynomolgus macaques treated with BZA alone or in combination with conjugated equine estrogens (CEE). The results indicated that BZA significantly reduced epithelial density and proliferation markers compared to CEE alone, reinforcing its role as a safer alternative for hormone replacement therapy .

Table 1: Summary of Biological Activities of this compound

Activity Effect Reference
Estrogen Receptor BindingHigh affinity for ER-alpha (IC50 = 26 nM)
Proliferation InhibitionInhibits estradiol-induced proliferation (IC50 = 0.19 nM)
Bone Mineral Density IncreaseSignificant increase in ovariectomized rats
Uterine Weight GainLess increase compared to ethinyl estradiol
Breast Cancer Growth InhibitionEffective against tamoxifen-resistant tumors

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to validate the selective estrogen receptor modulation (SERM) activity of bazedoxifene acetate in preclinical models?

  • Methodological Answer : To assess SERM activity, use in vitro competitive binding assays with ERα/β isoforms, measuring IC50 values via fluorescence polarization or radioligand displacement. For functional antagonism, employ MCF-7 cell proliferation assays: this compound (0.1–10 nM) inhibits 17β-estradiol-induced proliferation . In vivo, utilize ovariectomized rat models to evaluate bone mineral density (BMD) improvements (e.g., 5 mg/kg/day oral dosing for 6 weeks) while monitoring uterine weight to confirm tissue selectivity. Histological analysis of endometrial luminal epithelium and myometrial hypertrophy can further validate uterine safety .

Q. How should researchers standardize dosing and stability protocols for this compound in cell-based and animal studies?

  • Methodological Answer : For in vitro studies, dissolve this compound in DMSO (stock concentration ≤20 mM) and use working concentrations of 5–20 μM, ensuring DMSO does not exceed 0.1% in media . In animal models (e.g., Capan-1 xenografts), administer 5 mg/kg via oral gavage daily, with pharmacokinetic validation (Cmax ~3.2 ng/mL, AUC ~45 ng·h/mL in humans ). Store the compound at –20°C in desiccated conditions to maintain ≥98% purity over three years. Pre-dose centrifugation (10,000×g, 5 min) prevents particle aggregation .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s dual mechanisms (ER modulation vs. GP130/STAT3 inhibition) in cancer models?

  • Methodological Answer : To dissect dual pathways, use SPR (surface plasmon resonance) to quantify binding affinities (e.g., KD = 182.7 µM for GP130 vs. IC50 = 26 nM for ERα ). In IL-6-dependent cancer lines (e.g., DS-1 cells), pre-treat with IL-6 (10 ng/mL) and assess proliferation inhibition via bazedoxifene (1–20 µM). Compare results to ER-negative models to isolate GP130 effects. Co-immunoprecipitation can confirm disruption of IL-6/GP130 complexes . For translational relevance, validate findings in patient-derived xenografts with ER/GP130 co-expression profiling .

Q. What statistical approaches are optimal for analyzing non-linear relationships between this compound-induced BMD changes and fracture risk reduction?

  • Methodological Answer : Apply Bayesian path analysis to model causal pathways, incorporating baseline covariates (age, BMI) and post-treatment confounders. In a 3-year trial, 40% of fracture risk reduction was mediated via BMD improvements, with region-specific variability (e.g., lumbar vs. femoral sites). Use Markov chain Monte Carlo (MCMC) simulations to estimate indirect effects, adjusting for unmeasured confounders. Counterfactual analysis can quantify the difference in fracture incidence under treated vs. placebo BMD values .

Q. How should discrepancies between preclinical uterine safety data and clinical observations be addressed in translational studies?

  • Methodological Answer : Preclinical models may underestimate endometrial responses due to species-specific ER dynamics. In phase III trials, compare endometrial hyperplasia rates (≤1% with bazedoxifene vs. 2–3% with raloxifene ) and use transvaginal ultrasound to monitor endometrial thickness. Incorporate ex vivo human endometrial tissue cultures treated with bazedoxifene (1–100 nM) to assess epithelial proliferation (Ki-67 staining) and contrast with rodent data .

Q. What strategies optimize the design of combination therapies using this compound and chemotherapeutic agents (e.g., paclitaxel) in ovarian cancer?

  • Methodological Answer : Use synergistic dose-response matrices (e.g., Chou-Talalay method) to identify optimal ratios. In in vivo models, co-administer bazedoxifene (10 mg/kg) with paclitaxel (15 mg/kg) weekly, monitoring tumor volume regression and EMT markers (E-cadherin, vimentin) via immunohistochemistry. Validate GP130/STAT3 inhibition (phospho-STAT3 reduction) and apoptosis (cleaved caspase-3) in residual tumors . For clinical translation, design phase Ib trials with pharmacokinetic sampling to rule out drug-drug interactions .

Propiedades

IUPAC Name

acetic acid;1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O3.C2H4O2/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;1-2(3)4/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZAMQFQZMUNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048657
Record name Bazedoxifene acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198481-33-3
Record name Bazedoxifene acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=198481-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bazedoxifene acetate [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198481333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bazedoxifene acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-[2-(azepan-1-yl)ethoxy]benzyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BAZEDOXIFENE ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J70472UD3D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Bazedoxifene free base from example 17 or from example 19 (10 g, 21.2 mmol) was suspended in acetone (80 ml) and heated to 50-55° C. After getting a clear solution, a mixture of acetic acid (1.4 g, 23.3 mmol) and acetone (10 ml) was added slowly. Then the reaction mixture was allowed to cool at 20-25° C., stirred for 2 hrs, filtered the product formed, washed with acetone (20 ml) and dried under vacuum to afford the title compound in high yield and high purity (12.7 g, 95%) M.R: 176-181° C. HPLC: 99.9%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
80 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Bazedoxifene free base (2 g) and acetone (20 mL) are mixed and heated to 45-50° C. to produce a clear solution, which is filtered. The filtrate is cooled to 25-35° C. and seed crystals (20 mg) are added, followed by drop-wise addition of acetic acid (0.26 g). n-Heptane (50 mL) is added drop-wise over 30 minutes. The formed solid is collected by filtration, sequentially washed with n-heptane (10 mL), and then suction dried for 5 minutes. The wet solid is dried under vacuum at 70° C. for about 4-5 hours to afford 1.5 g of crystalline bazedoxifene acetate Form D.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Crystalline bazedoxifene free base (1.7 Kg) is charged in a mixture of methanol (20.4 L) and isopropyl alcohol (13.6 L) and heated to reflux temperature to make a clear solution and stirred at same for 15-30 minutes. The solution is filtered and subsequently cooled to about 25-30° C. over a period of 10 minutes followed by addition of acetic acid (0.28 Kg) and seed crystals of Form D (85 g). Then the mixture is further allowed to cool to 0-5° C. over a period of about 20 minutes. The reaction mixture is maintained at the same temperature for 30-60 minutes and the solid is collected by filtration, washed with pre-cooled methanol (3.4 L), and dried under vacuum at about 60-65° C. to afford the title compound.
Quantity
1.7 kg
Type
reactant
Reaction Step One
Quantity
20.4 L
Type
reactant
Reaction Step One
Quantity
13.6 L
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

Bazedoxifene free base (1 g) and ethanol (10 mL) are mixed and heated to 60° C. to produce a clear solution, which is then filtered. The filtrate is cooled to 25-35° C. and acetic acid (4 mL) is slowly added at the same temperature. The mixture is cooled to 10-15° C., followed by addition of diisopropyl ether (5 mL) and seed crystals (20 mg, obtained from a previous example), and then additional diisopropyl ether (55 mL). The mixture is stirred for solid formation. The solid is collected by filtration and sequentially washed with diisopropyl ether (10 mL) and water (5 mL), then is suction dried for 5 minutes. The wet solid is dried under vacuum at 70° C. for about 4-5 hours to afford 900 mg (about 80% yield) of crystalline bazedoxifene acetate Form D.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bazedoxifene acetate
Reactant of Route 2
Bazedoxifene acetate
Reactant of Route 3
Bazedoxifene acetate
Reactant of Route 4
Bazedoxifene acetate
Reactant of Route 5
Bazedoxifene acetate
Reactant of Route 6
Bazedoxifene acetate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.